8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Description
8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Scientific Research Applications
Unexpected Antipsychotic-like Activity with Muscarinic Receptor Ligand
- Study Insight : A compound showing antipsychotic-like activity by targeting muscarinic receptors without affinity for dopamine receptors suggests a new approach to treating schizophrenia through muscarinic receptor partial agonists (Bymaster et al., 1998).
Metabolism of Gliclazide in Humans
- Study Insight : The metabolism of gliclazide, involving oxidation and hydroxylation, highlights the body's processing of complex molecules and the significance of metabolic pathways in understanding drug action (Oida et al., 1985).
Octreotide as an Antidote for Sulfonylurea-induced Hypoglycemia
- Study Insight : Octreotide's effectiveness in treating sulfonylurea-induced hypoglycemia underscores the potential of targeting specific receptors to mitigate adverse drug reactions (McLaughlin et al., 2000).
Properties
IUPAC Name |
8-[4-(4-methoxyphenyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-24-19-11-5-15(6-12-19)16-7-13-20(14-8-16)25(22,23)21-17-3-2-4-18(21)10-9-17/h2-3,5-8,11-14,17-18H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXFNFPUTLZPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3C=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.